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molecular formula C9H7F3O B147564 3'-(Trifluoromethyl)acetophenone CAS No. 349-76-8

3'-(Trifluoromethyl)acetophenone

Cat. No. B147564
M. Wt: 188.15 g/mol
InChI Key: ABXGMGUHGLQMAW-UHFFFAOYSA-N
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Patent
US05969188

Procedure details

A third example is described in Research Disclosure (1997), 402 (Oct) P706 (No. 40221), (CA 127:294925h). This reference teaches the multi-step reaction of 3-trifluoromethylaniline sequentially with a) aqueous sulfuric acid, b) aqueous sodium nitrite, c) aqueous acetaldoxime, d) cuprous sulfate and sodium bicarbonate and e) hydrochloric acid to form 3-trifluoromethylacetophenone in 70% yield. However, the overall volume efficiency of this process scheme is very low.
[Compound]
Name
294925h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
acetaldoxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)N.S(=O)(=O)(O)O.N([O-])=O.[Na+].[CH:21](=NO)[CH3:22].C(=O)(O)[O-:26].[Na+].Cl>>[CH3:22][C:21]([C:5]1[CH:7]=[CH:8][CH:9]=[C:3]([C:2]([F:11])([F:10])[F:1])[CH:4]=1)=[O:26] |f:2.3,5.6|

Inputs

Step One
Name
294925h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(N)C=CC1)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
acetaldoxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=NO
Step Three
Name
cuprous sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=O)C1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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